molecular formula C₂₄H₃₂D₃Cl₂N₃O₄ B129258 Ranolazine-d3 CAS No. 1054624-77-9

Ranolazine-d3

カタログ番号: B129258
CAS番号: 1054624-77-9
分子量: 430.6 g/mol
InChIキー: XKLMZUWKNUAPSZ-HPRDVNIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ranolazine-d3 (CAS: 1054624-77-9) is a deuterium-labeled analog of Ranolazine (CAS: 95635-55-5), a sodium channel inhibitor and partial fatty acid oxidation (FAO) blocker used to treat chronic angina . The deuterium substitution at three hydrogen positions enhances its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies, improving analytical precision by distinguishing it from non-deuterated Ranolazine in biological matrices .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ranolazine-d3 involves the incorporation of deuterium atoms into the ranolazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the formation of the piperazine ring and subsequent functionalization to introduce the deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the incorporation of deuterium and to purify the final product .

化学反応の分析

Types of Reactions: Ranolazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

科学的研究の応用

Ranolazine-d3 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of ranolazine.

    Biology: Investigated for its effects on cellular ion channels and its potential neuroprotective properties.

    Medicine: Explored for its anti-arrhythmic properties and potential use in treating conditions like atrial fibrillation and ventricular tachycardia.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .

作用機序

Ranolazine-d3, like ranolazine, exerts its effects primarily by inhibiting the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload in the cells. The reduction in calcium overload helps to improve myocardial relaxation and reduce left ventricular diastolic stiffness. This mechanism is beneficial in treating chronic angina and has potential anti-arrhythmic effects .

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Properties of Ranolazine-d3 and Related Compounds

Compound Structure/Modification Target/Mechanism Analytical Use Metabolic Pathway Key Distinguishing Features
This compound Deuterated at three H positions Late sodium current (INa) inhibition; Partial FAO inhibition Internal standard for LC-MS/MS CYP3A4 (primary), CYP2D6 (minor) Deuterium improves metabolic stability; No therapeutic use
Ranolazine Parent compound Sodium channel inhibition; Anti-anginal agent Active pharmaceutical ingredient CYP3A4-mediated Clinically approved; Drug-drug interactions with CYP3A4 inhibitors
PF-06761281 Non-deuterated small molecule Sodium-coupled citrate transporter (NaCT/SLC13A5) inhibitor Research compound Not reported Targets NaCT (IC50: 0.51 µM); No anti-anginal activity
Mesalazine-d3 Deuterated Mesalazine Anti-inflammatory (inflammatory bowel disease) Internal standard for LC-MS/MS N-acetylation; CYP-mediated Deuterium enhances detection specificity; Different therapeutic class

Pharmacokinetic and Metabolic Comparisons

Table 2: Pharmacokinetic Parameters

Parameter This compound Ranolazine PF-06761281
Half-life (t₁/₂) Extended due to deuterium effect ~7 hours (humans) Not reported
Metabolic Stability Resistant to CYP3A4 oxidation Susceptible to CYP3A4 inhibition Stable in vitro assays
Analytical Role Quantification standard Therapeutic monitoring Preclinical research
  • Metabolic Stability: this compound’s deuterium atoms reduce metabolic degradation, making it ideal for tracer studies . In contrast, non-deuterated Ranolazine shows significant interactions with CYP3A4 inhibitors (e.g., ketoconazole increases plasma levels 2–4.5-fold) .
  • Therapeutic vs. Analytical Use: Unlike Ranolazine, this compound lacks therapeutic applications and is exclusively used in analytical workflows .

Analytical Performance

Table 3: Analytical Methods for Deuterated vs. Non-Deuterated Compounds

Method This compound Ranolazine Mesalazine-d3
Chromatography RP-HPLC (6-minute run time) RP-HPLC (validated for purity ) LC-MS/MS
Detection MS/MS (enhanced isotopic separation) UV detection MS/MS (deuterium-specific peaks)
Sensitivity Sub-ng/mL (due to deuterium labeling) µg/mL range Similar to this compound
  • Efficiency: The RP-HPLC method for Ranolazine achieves a 6-minute run time, enabling high-throughput analysis . This compound leverages MS/MS for superior sensitivity in complex matrices .

生物活性

Ranolazine-d3 is a deuterated form of ranolazine, a medication primarily used for the treatment of chronic angina. This compound exhibits unique biological activities that extend beyond its conventional use, making it a subject of interest in cardiovascular research. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical implications.

This compound functions primarily by inhibiting the late sodium current in cardiac myocytes. This action reduces intracellular sodium levels, subsequently decreasing intracellular calcium influx through the sodium-calcium exchanger. The net effect is a reduction in myocardial oxygen consumption without significantly affecting heart rate or blood pressure .

Key Mechanisms Include:

  • Inhibition of Late Sodium Current: Reduces intracellular calcium overload during ischemic conditions.
  • Alteration of Metabolic Pathways: Shifts myocardial energy production from fatty acid oxidation to glucose oxidation, enhancing cardiac efficiency .
  • Antiarrhythmic Properties: this compound has been shown to suppress early afterdepolarizations (EADs) and reduce transmural dispersion of repolarization, contributing to its antiarrhythmic effects .

Pharmacokinetics

This compound is characterized by distinct pharmacokinetic properties that influence its therapeutic efficacy:

Property Details
Absorption Peak plasma concentrations occur within 2 to 6 hours.
Distribution Volume of distribution ranges from 85 to 180 L.
Metabolism Primarily metabolized by CYP3A4; over 40 metabolites identified.
Excretion Renal excretion accounts for a significant portion of metabolites.

The pharmacokinetics of this compound suggest that careful monitoring is required when co-administered with drugs that affect CYP3A4 activity .

Clinical Efficacy and Case Studies

Numerous studies have evaluated the clinical efficacy of this compound in various patient populations.

  • CARISA Trial:
    • A randomized controlled trial assessing the efficacy of ranolazine in patients with chronic angina.
    • Results indicated significant improvements in exercise duration and reductions in angina attacks compared to placebo .
  • Real-World Data Analysis:
    • A study conducted in Greece evaluated the effectiveness and tolerability of ranolazine in routine clinical practice.
    • Findings showed that patients experienced a significant reduction in angina frequency and improved quality of life (QoL) scores after three months of treatment .

Adverse Effects and Safety Profile

This compound is generally well-tolerated, with adverse effects reported in a small percentage of patients. Common side effects include dizziness, constipation, and nausea, while serious adverse events are rare . The drug's safety profile is particularly favorable when compared to traditional antianginal therapies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ranolazine-d3, and how can isotopic purity be confirmed?

this compound synthesis typically involves deuterium incorporation at specific positions via hydrogen-deuterium exchange or deuterated precursor reactions. Isotopic purity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, 1H^1\text{H}-NMR can detect residual proton signals at deuterated sites, while high-resolution MS quantifies the deuterium enrichment ratio (e.g., ≥98% purity). Researchers should cross-validate results with orthogonal methods like Fourier-transform infrared spectroscopy (FTIR) to ensure structural integrity .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Deuterated analogs like this compound minimize matrix effects and improve quantification accuracy. Method validation should include calibration curves (1–1000 ng/mL range), recovery studies (>85%), and inter-day precision (<15% RSD). Chromatographic separation using C18 columns and deuterium-specific MRM transitions (e.g., m/z 428 → 279 for this compound) enhances specificity .

Q. How should researchers design pharmacokinetic (PK) studies using this compound as an internal standard?

PK studies require dosing this compound alongside the non-deuterated form to track metabolic stability. Key parameters include clearance (CL), volume of distribution (Vd), and half-life (t½). Use non-compartmental analysis (NCA) for initial PK modeling and validate with compartmental approaches. Ensure sample collection aligns with the compound’s elimination phase (e.g., 0–48 hours post-dose) to capture full PK profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound metabolic stability data across in vitro and in vivo models?

Contradictions often arise from interspecies metabolic differences or assay conditions (e.g., microsomal vs. hepatocyte systems). Mitigate this by:

  • Standardizing incubation parameters (e.g., NADPH concentration, protein binding corrections).
  • Cross-referencing in vitro data with in vivo metabolite profiling via LC-HRMS.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .

Q. What experimental designs address the photodegradation of this compound in stability studies?

Deuterated compounds may exhibit altered photostability. Design accelerated stability tests under ICH Q1B guidelines:

  • Expose samples to UV light (1.2 million lux·hr) and monitor degradation via HPLC.
  • Compare degradation kinetics with non-deuterated Ranolazine to assess isotopic effects.
  • Use dark controls and amber vials to isolate light-induced degradation pathways .

Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s binding affinity in target engagement assays?

KIEs can alter binding kinetics by modifying hydrogen-bonding networks. To quantify this:

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with both deuterated and protiated forms.
  • Calculate KIE ratios (kH/kDk_{\text{H}} / k_{\text{D}}) for on/off rates.
  • Validate findings with molecular dynamics simulations to map deuterium-induced conformational changes .

Q. What statistical approaches are recommended for analyzing contradictory bioavailability data in this compound formulations?

Use multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to identify formulation-dependent variables (e.g., particle size, excipient interactions). For nonlinear bioavailability patterns, apply mixed-effects modeling or Bayesian hierarchical models to account for inter-subject variability. Always report p-values with exact significance thresholds (e.g., p < 0.01) .

Q. Methodological Best Practices

  • Data Validation : Cross-check LC-MS/MS results with orthogonal techniques (e.g., capillary electrophoresis) to confirm deuterium incorporation .
  • Limitations Reporting : Discuss isotopic impurities in the "Limitations" section and their impact on PK/PD interpretations .
  • Ethical Compliance : Ensure deuterated compounds are used exclusively for non-clinical research per guidelines .

特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648922
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1054624-77-9
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。